molecular formula C12H18O3 B13852915 1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol

1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B13852915
M. Wt: 210.27 g/mol
InChI Key: WKKWQAYUGTUXPV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanol chain with a methyl group at the 2 position

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves several steps. One common method starts with the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness by using alternative reagents or catalysts.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as converting the alcohol group to a hydrocarbon chain using hydrogenation.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s methoxy groups and alcohol functionality allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and alcohol functional groups, which contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-8(2)12(13)9-5-10(14-3)7-11(6-9)15-4/h5-8,12-13H,1-4H3

InChI Key

WKKWQAYUGTUXPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC(=C1)OC)OC)O

Origin of Product

United States

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